Substance P was first discovered in 1931 by Ulf von Euler and John H. Gaddum, who identified it in tissue extracts that induced intestinal contractions. Subsequent research has shown that Substance P is widely distributed throughout the central nervous system, peripheral nervous system, and immune cells, highlighting its ubiquitous nature in various physiological processes .
The synthesis of Substance P can be performed using several methods, with solid-phase peptide synthesis being the most common. This technique involves the following steps:
Alternative methods include repetitive excess mixed anhydride techniques, which have also been successfully employed for synthesizing Substance P .
Substance P has a specific molecular structure characterized by its sequence of amino acids: Arg-Pro-Lys-Pro-Gln-Gly-Leu-Met-NH2 at the C-terminus. The peptide exhibits a carboxy-terminal sequence that is conserved among tachykinins, which is crucial for receptor binding and activity .
Substance P participates in various chemical reactions primarily related to its interaction with neurokinin receptors. Upon binding to the NK1 receptor, it initiates several intracellular signaling pathways:
Additionally, unbound Substance P undergoes hydrolysis by peptidases such as p-endopeptidase and angiotensin-converting enzyme in plasma .
The mechanism of action of Substance P involves its binding to neurokinin receptors on various cell types. This interaction triggers several downstream effects:
The complex interplay between these actions underscores Substance P's importance in both pain modulation and inflammatory processes.
Substance P exhibits several notable physical and chemical properties:
These properties are essential for understanding its physiological roles and potential therapeutic applications.
Substance P has several significant applications in scientific research and medicine:
The isolation of Substance P (SP) traces back to 1931, when Swedish physiologist Ulf von Euler and British pharmacologist John H. Gaddum identified a mysterious "depressor substance" in equine brain and intestinal extracts. During experiments testing acetylcholine release from vagus nerve-stimulated intestines, they observed intestinal contractions resistant to atropine (an acetylcholine blocker). This unknown agent, initially termed "Preparation P" (P for powder due to its physical state), lowered blood pressure in rabbits and contracted smooth muscle [3] [7]. For decades, SP remained uncharacterized until 1971, when Chang, Leeman, and Niall purified and sequenced it from bovine hypothalamic tissue, revealing its 11-amino-acid structure (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) [1] [3]. The "P" was later reinterpreted as standing for "Powder" or "Preparation," cementing its identity as the first neuropeptide discovered in nervous tissue.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7